(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone
Description
Properties
IUPAC Name |
(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)16-12-15(18-14(3)23-27-19(18)22-16)20(26)25-10-8-24(9-11-25)17-6-4-5-7-21-17/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQZJTVPAIOCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a series of substitution reactions.
Attachment of the Piperazine Group: The piperazine group is attached via nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the isoxazole-pyridine intermediate with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated synthesis platforms to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Potential Therapeutic Uses
- Anticancer Activity : Research indicates that compounds with similar isoxazole and pyridine structures have shown anticancer properties. The unique combination of functional groups in this compound may enhance its effectiveness against specific cancer types.
- Neurological Disorders : The presence of the isoxazole moiety is often associated with neuroactive properties. This suggests potential applications in treating conditions such as anxiety or depression.
Drug Discovery
The compound can serve as a lead structure in drug discovery programs. Its ability to interact with biological targets can be evaluated through computational models such as Quantitative Structure-Activity Relationship (QSAR) analysis.
Case Studies
- QSAR Modeling : Studies employing QSAR have predicted the compound's interaction profiles, providing insights into its pharmacological potential and guiding further modifications to enhance efficacy and reduce toxicity.
Synthesis and Chemical Reactivity
The synthesis of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. Careful control of reaction conditions is essential to optimize yield and purity.
Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Isopropylamine, 3-methylisoxazole |
| 2 | Cyclization | Piperazine derivatives |
| 3 | Final coupling | Carbonyl reagents |
Material Science
Beyond medicinal applications, the compound's unique structure allows exploration in material science, particularly in creating novel materials with specific properties.
Applications in Catalysis
The compound may also exhibit catalytic properties in organic transformations due to its diverse functional groups, which can facilitate various chemical reactions.
Mechanism of Action
The mechanism of action of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural and functional differences between the target compound and related derivatives:
| Compound Name | Core Structure | Piperazine Substituent | Key Biological Activities | Molecular Weight | References |
|---|---|---|---|---|---|
| (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone | Isoxazolo[5,4-b]pyridine | 2-Pyridyl | Hypothesized: Kinase inhibition, CNS modulation | ~420 g/mol (est.) | |
| [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)oxazolo[5,4-b]pyridin-4-yl]methanone (CAS 1324090-04-1) | Oxazolo[5,4-b]pyridine | 2-Methoxyphenyl | Anticancer, antimicrobial | 394.5 g/mol | |
| 4-(4-Fluorophenyl)piperazinomethanone | Pyrazolo[3,4-b]pyridine | 4-Fluorophenyl | Antitumor, antimicrobial | ~390 g/mol (est.) | |
| (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone | Thiazole-Pyridazine | 6-Cyclopropylpyridazin-3-yl | Enzyme inhibition (e.g., PDE inhibitors) | ~410 g/mol (est.) | |
| 4-[2-(5-Methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1-yl)acetamido]benzamide | Pyridinone-Benzamide | 4-Methoxyphenyl | Neuroprotective, anti-inflammatory | ~550 g/mol (est.) |
Impact of Structural Differences on Properties
Heterocyclic Core Variations
- Isoxazolo[5,4-b]pyridine (Target) vs. Oxazolo[5,4-b]pyridine (CAS 1324090-04-1): The isoxazole oxygen in the target compound may enhance metabolic stability compared to the oxazole core in CAS 1324090-04-1, which is more prone to hydrolysis .
Piperazine Substituent Effects
2-Pyridyl (Target) vs. 2-Methoxyphenyl (CAS 1324090-04-1) :
- The 2-pyridyl group introduces a basic nitrogen, enabling hydrogen bonding with receptors like kinases, whereas the 2-methoxyphenyl group provides electron-donating effects, favoring interactions with serotonin receptors .
- The pyridyl substituent may improve aqueous solubility compared to methoxyphenyl derivatives .
-
- Fluorine enhances lipophilicity and bioavailability, making fluorophenyl analogs more potent in antimicrobial assays .
Biological Activity
The compound (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound comprises an isoxazole ring fused with a pyridine moiety and a piperazine derivative, which allows for diverse interactions with biological targets. The presence of these heterocycles contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Structural Features
| Component | Description |
|---|---|
| Isoxazole | A five-membered ring containing one nitrogen atom, known for its bioactivity. |
| Pyridine | A six-membered aromatic ring that enhances solubility and receptor binding. |
| Piperazine | A six-membered ring containing two nitrogen atoms, often associated with psychoactive properties. |
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit significant anticancer activity. For instance, the compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuroactive Properties
The isoxazole and pyridine components are often associated with neuroactivity. Research indicates that this compound may act as an antagonist at certain receptors involved in pain perception and neurological disorders. Specifically, it has been linked to the modulation of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a role in sensory signaling.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be explored further for its ability to combat infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies utilizing quantitative structure-activity relationship (QSAR) modeling have provided insights into how modifications to the structure affect its interaction with biological targets.
Study 1: Anticancer Efficacy
In a recent study, This compound was evaluated for its anticancer properties using human cancer cell lines. The results showed that the compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways.
Study 2: Neuroactive Effects
Another investigation focused on the neuroactive effects of this compound in animal models. It was found to significantly reduce pain responses in models of neuropathic pain, suggesting its potential as an analgesic agent. Behavioral assays indicated improved outcomes in pain sensitivity tests when administered at doses of 5–10 mg/kg.
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Isoxazole Ring : Starting from appropriate precursors, an isoxazole ring is formed through cyclization reactions.
- Pyridine Integration : The pyridine moiety is introduced via nucleophilic substitution or electrophilic aromatic substitution methods.
- Piperazine Attachment : Finally, the piperazine group is added through coupling reactions to yield the final product.
Each step requires precise control over reaction conditions to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)[4-(2-pyridyl)piperazino]methanone, and how can reaction conditions be optimized?
- Methodology :
- Stepwise assembly : Prioritize coupling the isoxazolopyridine core with the piperazinyl-methanone moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions. Intermediate purification using flash chromatography is critical to minimize byproducts .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, but monitor for potential side reactions under high-temperature conditions .
- Yield improvement : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity, as demonstrated in analogous pyrazole-methanone syntheses .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns on the isoxazole and pyridine rings. Pay particular attention to coupling constants for the piperazine moiety (e.g., δ 3.5–4.0 ppm for N–CH protons) .
- Mass spectrometry : High-resolution ESI-MS is recommended to verify molecular ion peaks and rule out halogenated impurities, given the compound’s heteroaromatic framework .
- HPLC purity assessment : Utilize reverse-phase C18 columns with a gradient elution system (water/acetonitrile + 0.1% TFA) to achieve baseline separation of enantiomers or diastereomers, if applicable .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology :
- In vitro assays : Screen for kinase inhibition (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ assays, given structural similarities to pyrazolo-pyridine inhibitors .
- Antimicrobial testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing pyrazole-isoxazole derivatives with documented activity .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC values, ensuring solvent controls (e.g., DMSO ≤0.1%) to avoid false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the isopropyl and pyridylpiperazine substituents?
- Methodology :
- Isosteric replacements : Synthesize analogs replacing the isopropyl group with cyclopropyl or tert-butyl groups to evaluate steric and electronic effects on target binding .
- Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to assess hydrogen-bonding contributions, as seen in related CRF-1 receptor antagonists .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/logP with activity, leveraging crystallographic data from analogous isoxazolopyridine complexes .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodology :
- Dynamic NMR experiments : Perform variable-temperature -NMR to detect rotational barriers in the piperazine ring that may cause signal splitting .
- DFT calculations : Use B3LYP/6-31G(d) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray crystallography : Resolve absolute configuration and confirm proton assignments, particularly for the isoxazole-pyridine junction .
Q. What strategies are recommended for comparative studies with structurally similar heterocycles (e.g., imidazo[1,2-a]pyridines or benzoxazoles)?
- Methodology :
- Pharmacophore mapping : Overlay 3D structures using Schrödinger’s Phase to identify conserved hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions .
- Binding affinity assays : Perform competitive FP assays with fluorescent probes (e.g., FITC-labeled ATP) to compare target engagement across analog classes .
- Metabolic stability testing : Use human liver microsomes to quantify CYP450-mediated degradation rates, contrasting with imidazo-pyridine derivatives known for rapid clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
